(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Catalog No.
S12169827
CAS No.
25870-74-0
M.F
C16H15NO
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en...

CAS Number

25870-74-0

Product Name

(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

IUPAC Name

1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3

InChI Key

KBRLAQKXYNXIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound classified as a chalcone, which are aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system connecting two phenyl rings. This specific compound has an amino group attached to one of the phenyl rings and a methyl group on the other, contributing to its unique chemical properties. Its molecular formula is C16H15NOC_{16}H_{15}NO, and it has a CAS number of 569646-61-3, indicating its identification in chemical databases .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The carbonyl group can be reduced to yield the corresponding alcohol.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.
  • Cyclization: This compound can undergo cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.
  • Cyclization: Catalysts such as acids or bases under reflux conditions.

Major Products Formed

The reactions can lead to various products, including:

  • Oxidation: Quinones or other oxidized derivatives.
  • Reduction: Corresponding alcohols.
  • Substitution: Substituted derivatives with diverse functional groups.
  • Cyclization: Heterocyclic compounds like pyrazolines or isoxazoles.

Research indicates that (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the amino group enhances its potential interactions with biological targets, making it a subject of interest for therapeutic applications. Studies have suggested that it may inhibit specific enzymes or signaling pathways crucial for cancer cell proliferation and survival, although further research is necessary to fully elucidate its mechanisms of action .

The synthesis of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

General Procedure

  • Starting Materials: 4-Aminobenzaldehyde and 4-Methylacetophenone.
  • Catalyst: A base such as sodium hydroxide or potassium hydroxide.
  • Solvent: Ethanol or methanol is commonly used.
  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (around 40–50°C) for several hours.
  • Isolation: The product is isolated by filtration and purified through recrystallization from a suitable solvent .

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one has various applications across different fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic effects and as a lead compound in drug discovery.
  • Industry: Utilized in developing dyes, pigments, and other industrial chemicals .

The interaction studies of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one focus on its effects on various molecular targets. Its mechanism of action may involve interactions with enzymes, receptors, and other biomolecules, leading to alterations in cellular processes. This compound's potential anticancer activity highlights the importance of understanding its interactions within biological systems.

Several compounds share structural similarities with (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one:

Compound NameStructural DifferenceUnique Features
(2E)-1-(4-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneHydroxy group instead of amino groupDifferent reactivity due to hydroxyl functionality
(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneMethoxy group instead of amino groupAlters electronic properties and reactivity
(2E)-1-(4-Nitrophenyl)-3-(4-methylphenyl)prop-2-en-1-oneNitro group instead of amino groupIncreased electrophilicity due to nitro substituent

Uniqueness

The presence of the amino group in (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to these similar compounds. This amino functionality allows for diverse chemical transformations and enhances its potential biological interactions, making it a versatile compound in both synthetic chemistry and pharmacology .

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one belongs to the chalconoid class of organic compounds characterized by a 1,3-diarylprop-2-en-1-one backbone. Its structure features:

  • Aromatic Ring A: 4-Aminophenyl group at position 1
  • Aromatic Ring B: 4-Methylphenyl group at position 3
  • Central Core: α,β-unsaturated ketone bridge (C=O-CH=CH)

The compound’s stereochemistry is defined by the E-configuration at the C2-C3 double bond, confirmed through NMR coupling constants (J = 15–17 Hz). Substitution patterns differentiate it from simple chalcones:

PositionSubstituentElectronic Effect
4′ (Ring A)-NH₂Strong electron donation (+M effect)
4 (Ring B)-CH₃Weak electron donation (+I effect)

This dual substitution creates a polarized enone system, enhancing reactivity toward nucleophilic attack at the β-carbon.

Historical Context of Aminochalcone Research

Aminochalcone chemistry emerged in the 1990s as researchers sought to enhance the bioactivity of natural chalcones through targeted functionalization:

Key Milestones:

  • 1993: First systematic study demonstrating amino group effects on chalcone cytotoxicity
  • 2008: Synthesis of 4′-aminochalcones with demonstrated anti-inflammatory activity (59.2% edema inhibition at 50 mg/kg)
  • 2019: Development of 18 aminochalcone derivatives with yields up to 88.6% via optimized Claisen-Schmidt protocols
  • 2023: Computational studies correlating para-amino substitution with improved binding to cyclooxygenase-2

The target compound represents an evolutionary step in aminochalcone design, combining electron-donating groups on both aromatic rings to modulate electronic and steric properties.

Significance of α,β-Unsaturated Ketone Systems

The α,β-unsaturated ketone moiety confers three critical properties:

  • Conjugated System Stability

    • Extended π-conjugation lowers LUMO energy (-1.8 eV vs. -1.3 eV for saturated analogs)
    • UV-Vis absorption maxima at 340 nm (ε = 15,000 M⁻¹cm⁻¹)
  • Michael Acceptor Reactivity

    • Electrophilic β-carbon undergoes addition with:
      • Thiol groups (k = 2.4 × 10³ M⁻¹s⁻¹)
      • Amine nucleophiles (k = 1.8 × 10² M⁻¹s⁻¹)
  • Planarity and Stacking Potential

    • Dihedral angle between aromatic rings: 8.7° (DFT-optimized structure)
    • Intermolecular π-π stacking distance: 3.5 Å (X-ray crystallography data)

These features enable interactions with biological targets such as DNA topoisomerases and microbial cell membranes. The para-amino group further enhances water solubility (logP = 2.1 vs. 3.4 for non-amino analogs), addressing a key limitation in chalcone drug development.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.115364102 g/mol

Monoisotopic Mass

237.115364102 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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